molecular formula C11H13BrO B13866075 4-Bromophenyl 3-methylbut-3-en-1-yl ether

4-Bromophenyl 3-methylbut-3-en-1-yl ether

Cat. No.: B13866075
M. Wt: 241.12 g/mol
InChI Key: AVSHJPVQDXVPIX-UHFFFAOYSA-N
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Description

4-Bromophenyl 3-methylbut-3-en-1-yl ether is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a 3-methylbut-3-en-1-yl group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 3-methylbut-3-en-1-yl ether typically involves the reaction of 4-bromophenol with 3-methylbut-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Bromophenol+3-Methylbut-3-en-1-yl bromideK2CO3,Solvent4-Bromophenyl 3-methylbut-3-en-1-yl ether\text{4-Bromophenol} + \text{3-Methylbut-3-en-1-yl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Solvent}} \text{this compound} 4-Bromophenol+3-Methylbut-3-en-1-yl bromideK2​CO3​,Solvent​4-Bromophenyl 3-methylbut-3-en-1-yl ether

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 3-methylbut-3-en-1-yl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding phenolic or carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ether linkage to an alcohol group.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO_4), Chromium trioxide (CrO_3)

    Reduction: Lithium aluminum hydride (LiAlH_4), Sodium borohydride (NaBH_4)

    Substitution: Ammonia (NH_3), Thiols (R-SH)

Major Products Formed

    Oxidation: Phenolic derivatives, Carboxylic acids

    Reduction: Alcohols

    Substitution: Amino derivatives, Thioethers

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromophenyl 3-methylbut-3-en-1-yl ether involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ether linkage play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
  • 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one

Uniqueness

4-Bromophenyl 3-methylbut-3-en-1-yl ether is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ether linkage also contributes to its stability and solubility in various solvents, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

1-bromo-4-(3-methylbut-3-enoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6H,1,7-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSHJPVQDXVPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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